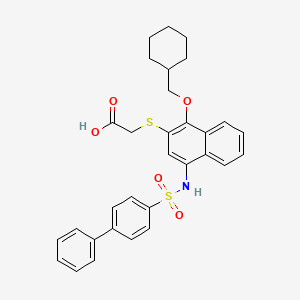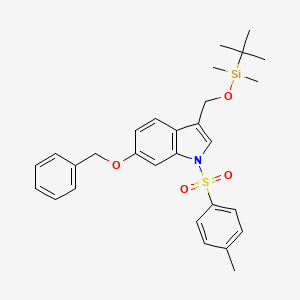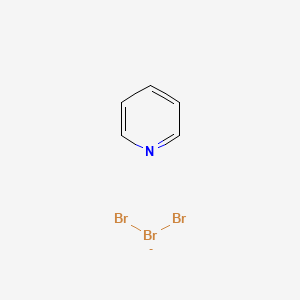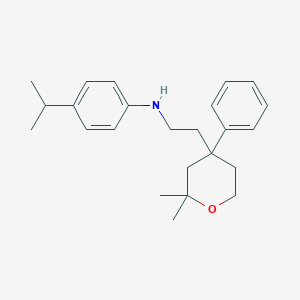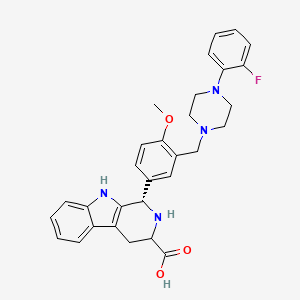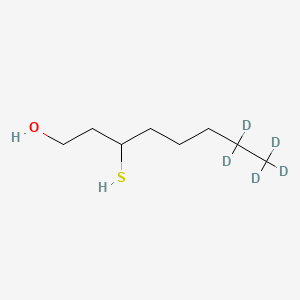
3-Mercapto-1-octanol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-1-octanol-d5: is a deuterated analog of 3-Mercapto-1-octanol. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds, as it can provide insights into the behavior of the non-deuterated analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-1-octanol-d5 typically involves the deuteration of 3-Mercapto-1-octanol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2) .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is critical, and purification steps such as distillation or chromatography are employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Mercapto-1-octanol-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or esters.
Wissenschaftliche Forschungsanwendungen
3-Mercapto-1-octanol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to understand the behavior of sulfur-containing compounds in biological systems.
Medicine: It is employed in drug development to study the pharmacokinetics and metabolic pathways of potential therapeutic agents.
Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Mercapto-1-octanol-d5 involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
3-Mercapto-1-octanol: The non-deuterated analog.
2-Mercaptoethanol: A smaller thiol-containing compound.
1-Octanethiol: A thiol with a similar carbon chain length but without the hydroxyl group.
Uniqueness: 3-Mercapto-1-octanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of sulfur-containing compounds in various systems .
Eigenschaften
Molekularformel |
C8H18OS |
|---|---|
Molekulargewicht |
167.33 g/mol |
IUPAC-Name |
7,7,8,8,8-pentadeuterio-3-sulfanyloctan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
WKAXDMPFNOOFMS-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(CCO)S |
Kanonische SMILES |
CCCCCC(CCO)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
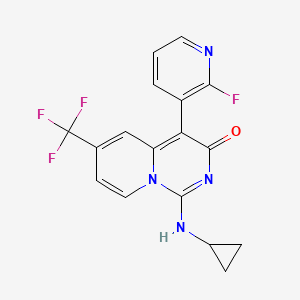
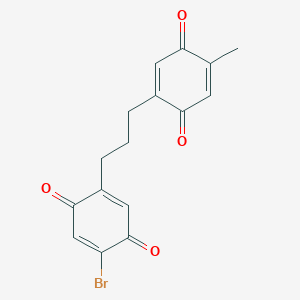
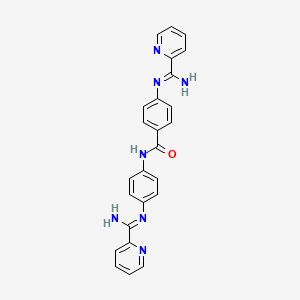
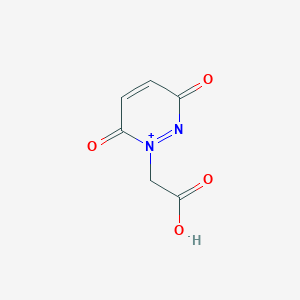
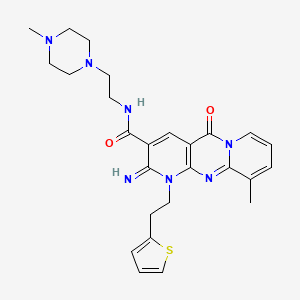
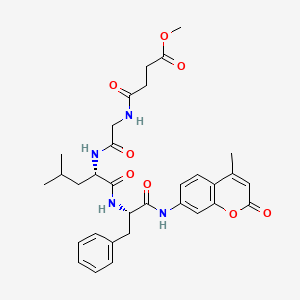
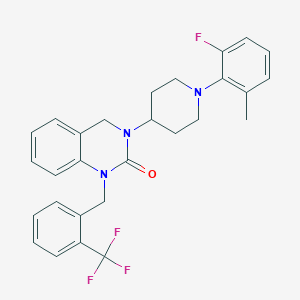
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
